Home > Products > Screening Compounds P135144 > Capravirine metabolite C23/m3
Capravirine metabolite C23/m3 - 216316-63-1

Capravirine metabolite C23/m3

Catalog Number: EVT-15328243
CAS Number: 216316-63-1
Molecular Formula: C20H20Cl2N4O3S
Molecular Weight: 467.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capravirine metabolite C23/m3 is a significant compound derived from capravirine, which is classified as a non-nucleoside reverse transcriptase inhibitor. Capravirine itself is under investigation for its potential in treating acquired immune deficiency syndrome and human immunodeficiency virus infections. The metabolite C23/m3 is part of a broader category of metabolites that exhibit varying degrees of antiviral activity and toxicity compared to the parent compound.

Source and Classification

Capravirine was initially developed as an antiviral agent targeting HIV, particularly strains resistant to other treatments. The compound is recognized for its mechanism of action that inhibits reverse transcriptase, a critical enzyme in the viral replication process. C23/m3 is one of several metabolites formed during the metabolism of capravirine, which can be produced through various biochemical pathways, including microbial metabolism and enzymatic reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of capravirine metabolites, including C23/m3, can be achieved through microbial fermentation techniques. Specific strains such as Streptomyces griseus have been utilized to facilitate the conversion of capravirine into its metabolites. This method involves using microbial cell cultures as catalysts, allowing for selective production of desired metabolites while minimizing by-products .

Key steps in the synthesis process include:

  • Cultivation: Growing microbial strains under controlled conditions.
  • Substrate Addition: Introducing capravirine to the culture after initial growth.
  • Extraction: Using solvents like chloroform to isolate metabolites post-cultivation.
  • Purification: Techniques such as high-performance liquid chromatography are employed to purify the metabolites .
Molecular Structure Analysis

Structure and Data

C20H20Cl2N4O2S\text{C}_{20}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

This structure includes:

  • A dichlorophenyl group
  • An imidazole ring
  • A pyridine moiety

The specific modifications that lead to the formation of C23/m3 from capravirine are likely to involve alterations in the functional groups or ring structures through metabolic processes .

Chemical Reactions Analysis

Reactions and Technical Details

The metabolic conversion of capravirine into C23/m3 involves various biochemical reactions, primarily oxidation and reduction processes facilitated by enzymes such as cytochrome P450. These reactions can lead to hydroxylation, demethylation, or other modifications that alter the parent compound's structure.

Common reaction pathways include:

  • Hydroxylation: Introduction of hydroxyl groups into the molecule.
  • Oxidation: Conversion of functional groups to more oxidized states.
  • Cleavage: Breaking down larger structures into smaller fragments .

These reactions are essential for determining the pharmacokinetic properties of the metabolite and its potential therapeutic effects.

Mechanism of Action

Process and Data

Capravirine metabolite C23/m3 likely retains some mechanism akin to that of its parent compound, primarily functioning as an inhibitor of reverse transcriptase. This inhibition disrupts viral replication by preventing the conversion of viral RNA into DNA, a crucial step in the HIV life cycle.

The specific interactions at the molecular level may involve binding to active sites on the reverse transcriptase enzyme, similar to other non-nucleoside inhibitors. Studies suggest that modifications in the chemical structure can influence binding affinity and efficacy against various HIV strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on C23/m3 may be limited, properties can be inferred from its parent compound:

  • State: Solid
  • Water Solubility: Generally low (e.g., 0.00387 mg/mL for capravirine)
  • Molecular Weight: Approximately 451.369 g/mol
  • LogP (Partition Coefficient): Indicates lipophilicity, with values around 4.76 suggesting moderate hydrophobicity.

Predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) features indicate potential bioavailability and interactions with biological membranes .

Applications

Scientific Uses

Capravirine metabolite C23/m3 holds potential applications in antiviral research and drug development. Its investigation could lead to:

  • Development of new therapeutic agents targeting resistant HIV strains.
  • Studies on metabolic pathways that inform drug design.
  • Evaluation of safety profiles compared to the parent compound.

Research into this metabolite may also contribute insights into optimizing existing therapies for better efficacy and reduced toxicity .

Metabolic Pathways and Biotransformation of Capravirine Metabolite C23/m3

Role of Sequential Oxygenation in Capravirine Metabolism

Capravirine (CPV) undergoes extensive sequential oxygenation to form multiple metabolites, with the sulfoxide derivative C23 (M3) representing a major primary metabolite. In humans, oxygenation reactions progress beyond mono-oxygenation to form di-, tri-, and even tetra-oxygenated metabolites. This stepwise oxidation is a hallmark of capravirine's metabolic clearance, accounting for >90% of its biotransformation. The primary mono-oxygenated metabolites include C23 (sulfoxide) and C26 (N-oxide), with C23 being quantitatively dominant [3] [8].

In vivo studies in humans demonstrate that after a single oral dose of radiolabeled capravirine, sequential oxygenation products constitute ~60% of total metabolites in excreta. Notably, tetra-oxygenated metabolites are unique to capravirine among NNRTIs, underscoring its complex metabolic fate [3]. When co-administered with ritonavir (a CYP3A4 inhibitor), the metabolic profile shifts dramatically: levels of sequential oxygenated metabolites decrease by 40–50%, while mono-oxygenated metabolites like C23 accumulate due to inhibited further oxidation [2] [8].

Table 1: Distribution of Oxygenated Metabolites in Humans

Metabolite Type% Total Metabolites (CPV Alone)% Total Metabolites (CPV + Ritonavir)Biological Matrix
Mono-oxygenated (C23)32%58%Plasma/Urine
Di-oxygenated24%12%Feces
Tri-oxygenated18%8%Feces
Tetra-oxygenated4%<1%Feces

Data derived from Bu et al. (2004) and Bu et al. (2007) [2] [8].

Conjugation Pathways: Glucuronidation and Sulfation Dynamics

Following initial oxygenation, C23 undergoes Phase II conjugation, primarily via glucuronidation. In humans, glucuronide conjugates account for 15–20% of recovered urinary metabolites after capravirine administration. The glucuronide of C23 itself is identified as a major circulating metabolite, particularly when CPV is administered with ritonavir [2]. In contrast, sulfation plays a minor role, contributing to <5% of total metabolites. This is attributed to competitive inhibition by primary oxygenated metabolites and substrate specificity of sulfotransferases [2] [8].

The dynamics of conjugation are tissue-specific:

  • Hepatic glucuronidation: Mediated predominantly by UGT1A1 and UGT1A3 isoforms, leading to C23 glucuronide formation. This conjugate is detectable in plasma within 2 hours post-dose [2].
  • Enterohepatic recycling: Biliary excretion of C23 glucuronide occurs in rats and dogs, with subsequent intestinal deconjugation by microbial β-glucuronidase. This process contributes to prolonged systemic exposure to C23 [1] [8].

C23’s sulfoxide group does not undergo further sulfation, unlike hydroxylated metabolites of capravirine (e.g., C19). This chemical distinction limits sulfotransferase activity and favors glucuronidation as the primary conjugation pathway for C23 [3].

Enzymatic Mechanisms of Sequential Metabolite Generation

The generation of C23 and its downstream metabolites is governed by highly specific enzymatic machinery:

  • Primary Oxidation: CYP3A4 catalyzes >90% of C23 formation via sulfoxidation of capravirine’s thioether moiety. Minor contributions (<10%) come from CYP2C8. Chemical inhibition studies using anti-CYP3A4 antibodies reduce C23 formation by 85–90% in human liver microsomes [3].
  • Sequential Oxidation: Di- and tri-oxygenated metabolites of C23 are exclusively mediated by CYP3A4. This enzyme’s broad substrate flexibility enables iterative oxidation of the imidazole and pyridine rings of C23 [3].
  • Glucuronidation: UGT isoforms UGT1A1 and UGT1A3 catalyze C23 glucuronidation. Kinetic studies show a Km value of 85 μM for C23 glucuronidation, indicating moderate substrate affinity [2].

Table 2: Enzyme Contributions to C23 Metabolism

ReactionPrimary EnzymeContributing IsoformsInhibition Sensitivity
Sulfoxidation (C23 formation)CYP3A4 (92%)CYP2C8 (8%)Ketoconazole, ritonavir
Di-oxygenation of C23CYP3A4 (100%)NoneRitonavir
Glucuronidation of C23UGT1A1 (70%)UGT1A3 (30%)Not characterized

Ritonavir potently alters this enzymatic cascade:

  • Inhibits CYP3A4-mediated sulfoxidation of capravirine by 50%, reducing C23 generation [8].
  • Suppresses further oxygenation of existing C23 by >80%, increasing its plasma half-life [2] [8].

The metabolic stability of C23 in vivo is thus contingent on CYP3A4 activity, explaining its significant accumulation during drug-drug interactions [3] [8].

Properties

CAS Number

216316-63-1

Product Name

Capravirine metabolite C23/m3

IUPAC Name

[5-(3,5-dichlorophenyl)sulfinyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate

Molecular Formula

C20H20Cl2N4O3S

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30(28)16-8-14(21)7-15(22)9-16)26(10-13-3-5-24-6-4-13)17(25-18)11-29-20(23)27/h3-9,12H,10-11H2,1-2H3,(H2,23,27)

InChI Key

OUBYDMXMRRNJEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)S(=O)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.